molecular formula C9H9BrF2O2 B13716741 5-Bromo-2-(difluoromethyl)-1,3-dimethoxybenzene

5-Bromo-2-(difluoromethyl)-1,3-dimethoxybenzene

Cat. No.: B13716741
M. Wt: 267.07 g/mol
InChI Key: VFRFANHYLABLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(difluoromethyl)-1,3-dimethoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, difluoromethyl, and dimethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethyl)-1,3-dimethoxybenzene typically involves the bromination of 2-(difluoromethyl)-1,3-dimethoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of tubular reactors for diazotization reactions, followed by bromination, can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 5-Bromo-2-(difluoromethyl)-1,3-dimethoxybenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(difluoromethyl)-1,3-dimethoxybenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of azides, thiols, or amines.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 2-(difluoromethyl)-1,3-dimethoxybenzene.

Scientific Research Applications

5-Bromo-2-(difluoromethyl)-1,3-dimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)-1,3-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups can participate in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(difluoromethyl)pyridine
  • 2-Bromo-5-(difluoromethyl)pyridine
  • 3-Bromo-6-(difluoromethyl)pyridine

Uniqueness

5-Bromo-2-(difluoromethyl)-1,3-dimethoxybenzene is unique due to the presence of both difluoromethyl and dimethoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its pyridine analogs. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C9H9BrF2O2

Molecular Weight

267.07 g/mol

IUPAC Name

5-bromo-2-(difluoromethyl)-1,3-dimethoxybenzene

InChI

InChI=1S/C9H9BrF2O2/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4,9H,1-2H3

InChI Key

VFRFANHYLABLLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C(F)F)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.